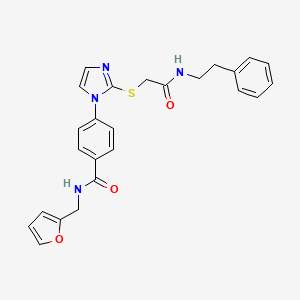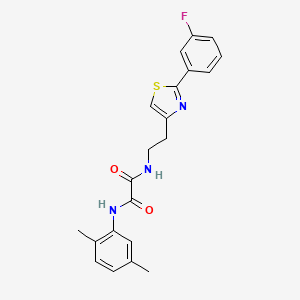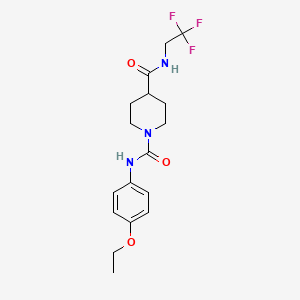![molecular formula C32H44BrN3O4 B2641469 (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide CAS No. 613219-46-8](/img/structure/B2641469.png)
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains an indolinone moiety (2-oxoindoline), which is a common structural motif in many natural products and pharmaceuticals . The compound also contains a cyclopenta[a]phenanthren-17-yl moiety, which is a structural motif found in steroids .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring systems and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the indolinone and cyclopenta[a]phenanthren-17-yl moieties. These groups could potentially undergo a variety of chemical reactions, including redox reactions, substitution reactions, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems could potentially increase its rigidity and affect its solubility .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of complex organic compounds, including those related to the specified compound. For instance, the cycloaddition reactions of various 2-oxoindolin-3-ylidene derivatives have been explored to create dispirocyclopentanebisoxindole derivatives, showcasing the synthetic versatility and potential applications of these compounds in organic chemistry and drug design (Lijuan Lu et al., 2014).
Biological Activities
The compound and its related derivatives have been investigated for various biological activities:
Anticancer and Antioxidant Activities
Novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized and showed promising anticancer and antioxidant activities against multiple cancer cell lines, indicating the potential of these compounds in cancer therapy and as antioxidant agents (Rajyalakshmi Gudipati et al., 2011).
Apoptosis Induction
Substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides have been identified as potent inducers of apoptosis in colorectal carcinoma cells, highlighting their potential as therapeutic agents in cancer treatment (N. Sirisoma et al., 2009).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial efficacy of compounds related to the specified chemical structure, indicating their potential in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Properties
Research on similar compounds has revealed significant analgesic and anti-inflammatory properties, suggesting their applicability in the development of novel treatments for pain and inflammation (G. Saravanan et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44BrN3O4/c1-17(4-9-27(39)35-36-29-21-16-19(33)5-8-25(21)34-30(29)40)22-6-7-23-28-24(11-13-32(22,23)3)31(2)12-10-20(37)14-18(31)15-26(28)38/h5,8,16-18,20,22-24,26,28,34,37-38,40H,4,6-7,9-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHAFWWPGRPBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2alpha-[(S)-1-Hydroxyheptyl]-4beta,8alpha-dihydroxy-3,4,7,8-tetrahydro-2H-1-benzopyran-5(6H)-one](/img/structure/B2641386.png)
![N,N-diethyl-2-[3-[2-(3-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2641388.png)


![N-(4-methoxybenzyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2641391.png)

![2-Chloro-N-[2-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B2641393.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2641396.png)




![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2641404.png)